

Enpp-1-IN-5 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	Enpp-1-IN-5	
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Application Notes and Protocols for Enpp-1-IN-5 For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of **Enpp-1-IN-5**, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). The protocols and data presented are intended to guide researchers in the effective use of this compound in cancer and infectious disease research.[1] ENPP1 is a key enzyme that hydrolyzes the immunotransmitter cGAMP, a critical ligand for the STING (stimulator of interferon genes) pathway, thereby negatively regulating innate immune responses.[2][3]

Quantitative Data Summary In Vitro Solubility

For in vitro experiments, **Enpp-1-IN-5** is typically dissolved in dimethyl sulfoxide (DMSO). If solubility issues arise, sonication or gentle heating may be applied.[1]



Solvent	Concentration	Notes
DMSO	May require optimization	Use fresh, anhydrous DMSO as moisture can reduce solubility.[4]

In Vivo Formulations

Several formulations are available for preparing **Enpp-1-IN-5** for in vivo experiments. The choice of formulation depends on the administration route and the experimental animal model. [1][5] It is recommended to prepare these solutions fresh on the day of use.[1]

Formulation Components (v/v)	Max Concentration	Administration Route
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (6.09 mM)	Injection (e.g., IP, IV, SC)
10% DMSO, 90% (20% SBE- β-CD in Saline)	2.5 mg/mL (6.09 mM)	Injection
10% DMSO, 90% Corn Oil	2.5 mg/mL (6.09 mM)	Injection

Data sourced from MedchemExpress.[1]

Storage and Stability

Proper storage of **Enpp-1-IN-5** stock solutions is crucial to maintain their activity. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Storage Temperature	Shelf Life
-80°C	6 months
-20°C	1 month

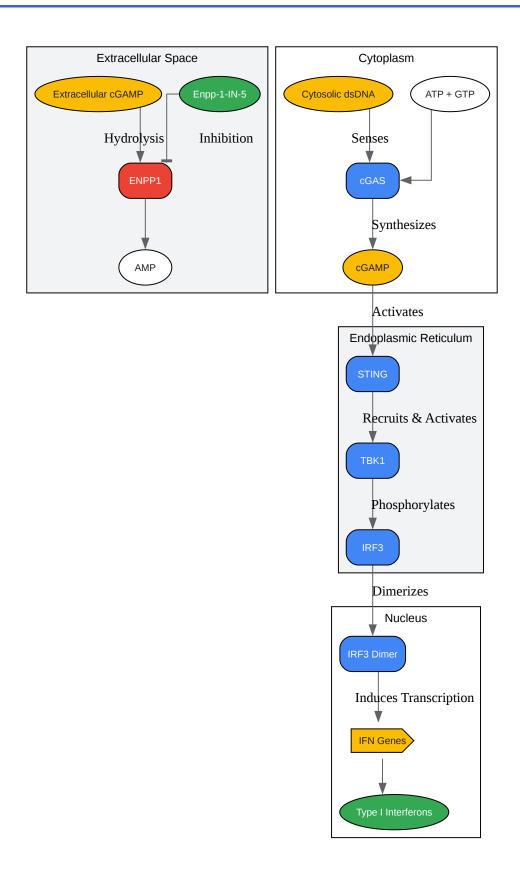
Data sourced from MedchemExpress.[1]



Signaling Pathway

ENPP1 is a critical negative regulator of the cGAS-STING pathway.[3] Cytosolic DNA, from pathogens or cellular damage, is detected by cGAS, which then synthesizes cyclic GMP-AMP (cGAMP).[6] cGAMP acts as a second messenger, binding to and activating STING on the endoplasmic reticulum.[6] This activation leads to a signaling cascade that results in the production of type I interferons and other cytokines, mounting an immune response.[2] ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thus dampening the STING-mediated immune response.[2][3] By inhibiting ENPP1, **Enpp-1-IN-5** prevents the degradation of cGAMP, thereby enhancing STING signaling and promoting anti-tumor or anti-viral immunity. [2]





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Caption: The cGAS-STING signaling pathway and the inhibitory role of **Enpp-1-IN-5**.



Experimental ProtocolsPreparation of Stock Solutions

A concentrated stock solution of **Enpp-1-IN-5** is typically prepared in DMSO.

Materials:

- Enpp-1-IN-5 powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes

Protocol:

- Allow the Enpp-1-IN-5 powder to equilibrate to room temperature before opening the vial.
- Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 25 mg/mL).
- Vortex or sonicate the solution until the compound is fully dissolved. Gentle heating can also be applied if necessary.[1]
- Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]

Preparation of In Vivo Working Solutions

This protocol provides an example for preparing a working solution for injection using a common co-solvent formulation.[1]

Materials:

- Enpp-1-IN-5 DMSO stock solution (e.g., 25 mg/mL)
- PEG300

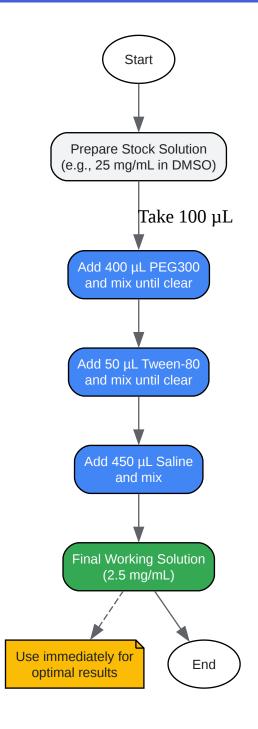


- Tween-80
- Saline (0.9% NaCl, sterile)
- Sterile tubes

Protocol (for a 1 mL working solution at 2.5 mg/mL):

- Start with 100 μL of a 25 mg/mL **Enpp-1-IN-5** stock solution in DMSO.
- Add 400 μL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
- Add 50 μL of Tween-80 and mix again until the solution is clear.
- Add 450 μL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.
- The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- This working solution should be prepared fresh on the day of use for optimal results.[1]





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Caption: Workflow for preparing an in vivo working solution of **Enpp-1-IN-5**.

In Vitro ENPP1 Activity Assay

This protocol outlines a general method to assess the inhibitory activity of **Enpp-1-IN-5** on ENPP1 enzyme activity in a cell-free system. This assay is based on the quantification of cGAMP hydrolysis.[7]



Materials:

- Recombinant human or mouse ENPP1
- cGAMP (substrate)
- Enpp-1-IN-5
- Assay buffer (e.g., 50 mM Tris pH 7.4, 250 mM NaCl, 500 μM CaCl₂, 1 μM ZnCl₂)[7]
- Detection reagent for AMP or a method to quantify remaining cGAMP (e.g., LC-MS/MS)
- 96-well assay plate

Protocol:

- Prepare serial dilutions of Enpp-1-IN-5 in the assay buffer.
- In a 96-well plate, add a fixed concentration of recombinant ENPP1 (e.g., 3 nM) to each well containing the different concentrations of **Enpp-1-IN-5**.[7] Include appropriate controls (no inhibitor, no enzyme).
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
- Initiate the enzymatic reaction by adding cGAMP to a final concentration of, for example, 5 μ M.[7]
- Incubate the reaction at room temperature for a set time (e.g., 3 hours).
- Stop the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a stop solution.[7]
- Quantify the amount of product (AMP) formed or the remaining substrate (cGAMP) using a suitable detection method.
- Calculate the percent inhibition for each concentration of **Enpp-1-IN-5** and determine the IC₅₀ value by plotting the data on a semi-log graph.



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